1-benzyl-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide
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Overview
Description
1-Benzyl-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of 1-benzyl-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with piperidine, benzyl chloride, and 4-methylbenzyl chloride.
Reaction Conditions: The piperidine is first reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form 1-benzylpiperidine. This intermediate is then reacted with 4-methylbenzyl chloride under similar conditions to yield the final product.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are selected to enhance the efficiency of the reactions.
Chemical Reactions Analysis
1-Benzyl-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or methyl groups can be replaced by other substituents using appropriate reagents.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired product.
Major Products: The major products formed from these reactions include carboxylic acids, ketones, alcohols, and substituted derivatives.
Scientific Research Applications
1-Benzyl-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Effects: The compound’s effects depend on its binding affinity and specificity for the target molecules, leading to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
1-Benzyl-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4-benzylpiperidine, 1-benzylpiperidine, and N-benzyl-4-methylpiperidine share structural similarities.
Uniqueness: The presence of both benzyl and 4-methylphenyl groups in the compound provides unique chemical and biological properties, making it distinct from other piperidine derivatives.
Comparison: Compared to similar compounds, this compound may exhibit different reactivity, stability, and biological activity, which can be advantageous in specific applications.
Properties
IUPAC Name |
1-benzyl-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-17-7-9-18(10-8-17)15-22-21(24)20-11-13-23(14-12-20)16-19-5-3-2-4-6-19/h2-10,20H,11-16H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHBKEWXDCXPEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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